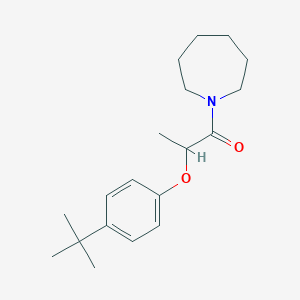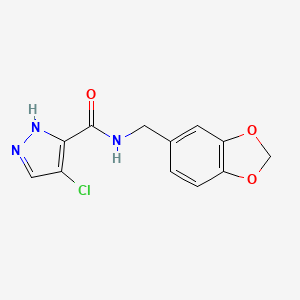![molecular formula C15H17F3N4O2S B10954199 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10954199.png)
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is a chemical compound with the following structure:
C17H18F3N5O2S
This compound belongs to the class of piperazine derivatives and contains both pyrazole and sulfonamide moieties. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the reaction of a difluoromethylpyrazole derivative with a sulfonyl chloride, followed by a piperazine coupling step. The exact conditions and reagents may vary, but the overall process leads to the formation of the desired compound.
Industrial Production: While specific industrial production methods are proprietary, laboratories and pharmaceutical companies typically optimize the synthetic route for large-scale production. Ensuring high yield, purity, and safety is crucial for industrial applications.
Chemical Reactions Analysis
Reactivity: 1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Reduction Reactions: Reduction of the sulfonyl group or other functional groups can occur.
Oxidation Reactions: Oxidation of the piperazine ring or other moieties is possible.
Sulfonyl Chlorides: Used for sulfonylation.
Hydride Reducing Agents: Employed for reduction reactions.
Oxidizing Agents: Used in oxidation steps.
Major Products: The major products depend on the specific reaction conditions. the compound’s structure suggests the formation of derivatives with modified functional groups.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and reactivity.
Biological Studies: It may act as a probe to investigate biological targets.
Materials Science: Its properties could be harnessed for material design.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While this compound is distinctive, similar derivatives include:
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine:
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine:
These related compounds share structural features but exhibit variations in substituents and properties.
Properties
Molecular Formula |
C15H17F3N4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H17F3N4O2S/c16-13-3-1-2-12(8-13)10-20-4-6-21(7-5-20)25(23,24)14-9-19-22(11-14)15(17)18/h1-3,8-9,11,15H,4-7,10H2 |
InChI Key |
QCXGAACPXONCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-bromo-2-(difluoromethoxy)phenyl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10954122.png)
![(1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10954125.png)

![Azepan-1-yl{4-[(4-tert-butylphenoxy)methyl]phenyl}methanone](/img/structure/B10954134.png)

![N-[1-(5-chloro-2-methylphenyl)piperidin-4-yl]-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}acetamide](/img/structure/B10954157.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B10954158.png)
![11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954163.png)
![(8E)-8-benzylidene-2-(1,3-dimethyl-1H-pyrazol-5-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954166.png)
![[6-(4-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B10954169.png)
![Ethyl 4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10954176.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10954193.png)
